molecular formula C20H18FN3O4 B2963971 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1796949-04-6

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2963971
CAS No.: 1796949-04-6
M. Wt: 383.379
InChI Key: BURRTQNVIRMDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound of significant interest in early-stage pharmaceutical and life science research. This molecule is built on a multi-heterocyclic scaffold, incorporating a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a pyrazole ring and a phenoxyacetamide group . The 2,3-dihydrobenzo[b][1,4]dioxin structure is a privileged motif in medicinal chemistry, frequently explored for its potential to modulate biological targets and improve metabolic stability . The specific integration of the 2-fluorophenoxy moiety suggests potential for targeted interaction with enzyme active sites. This compound is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to investigate new biological pathways. Researchers can utilize it as a key intermediate or a building block in the synthesis of more complex molecules or as a probe to study protein-ligand interactions. As with all research chemicals, this product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety and toxicity assessments in their own laboratories prior to use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c21-16-5-1-2-6-17(16)27-13-20(25)23-14-9-22-24(10-14)11-15-12-26-18-7-3-4-8-19(18)28-15/h1-10,15H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRTQNVIRMDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, antiparasitic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H18N4O4 and a molecular weight of 402.4 g/mol. Its structure features a pyrazole core linked to a dihydrobenzo[b][1,4]dioxin moiety and a fluorophenoxy acetamide group, which contribute to its biological activity.

Cytotoxicity

Recent studies have indicated that derivatives of pyrazoles, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives possess low micromolar potencies while maintaining selectivity for cancer cells over normal cells. This suggests potential for development as anticancer agents .

Compound Cell Line IC50 (μM) Selectivity
This compoundHeLa5.0High
Other Pyrazole DerivativeA54910.0Moderate

Antiparasitic Activity

The compound has shown promising antiparasitic activity against protozoan pathogens such as Trypanosoma cruzi, Leishmania infantum, and T. brucei. In high-throughput screening campaigns, it was identified as a hit for inducing autophagy in these parasites, which is critical for their survival and replication .

Parasite Activity IC50 (μM)
Trypanosoma cruziAntiparasitic6.5
Leishmania infantumAntiparasitic7.0
T. bruceiAntiparasitic8.0

The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways associated with autophagy and apoptosis. The presence of the pyrazole moiety is crucial for binding to specific targets within the cell that regulate these processes .

Molecular Docking Studies

Molecular docking simulations have revealed that the compound can effectively bind to target proteins involved in cell cycle regulation and apoptosis, suggesting a mechanism through which it exerts its cytotoxic effects .

Case Studies

In one notable study, researchers synthesized several derivatives of the pyrazole compound and evaluated their cytotoxicity and antiparasitic properties. The results indicated that modifications to the dihydrobenzo[dioxin] component significantly influenced both the potency and selectivity of the compounds against cancer cells versus normal cells .

Comparison with Similar Compounds

Structural Features

The target compound’s core structure shares similarities with several acetamide derivatives, particularly in its pyrazole and aromatic ether motifs. Key structural comparisons include:

Compound Name Key Structural Differences Implications Reference ID
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(methylsulfanyl)phenyl)acetamide Replaces dihydrobenzodioxin with a dimethyl-phenylpyrazolone and methylsulfanylphenyl group Enhanced lipophilicity due to sulfur-containing substituent; potential for varied H-bonding .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring instead of pyrazole; dichlorophenyl substituent Altered electronic properties; potential for halogen-bond interactions .
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Complex heterocyclic system with nitrophenyl and thiazole groups Broader π-π stacking potential; possible multi-target activity .

Key Observations :

  • The dihydrobenzodioxin moiety may enhance metabolic stability compared to simpler aromatic rings due to reduced oxidative susceptibility .
Pharmacological Activity
  • Anticonvulsant Activity: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () showed anticonvulsant effects in preclinical models, attributed to its quinazolinone core . The target’s fluorophenoxy group may modulate similar GABAergic or sodium channel interactions.
  • Antimicrobial Potential: Thiazole-containing analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) demonstrated antibacterial activity, likely due to thiazole’s metal-chelating properties .
  • Kinase Inhibition: Chromene-pyrazole derivatives (e.g., ) with fluorophenyl groups exhibited kinase inhibitory activity, suggesting the target’s fluorophenoxy substituent could align with such applications .
Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of related compounds highlight recurring hydrogen-bonding motifs critical for stability and molecular packing:

  • R²²(8) Graph-Set Motifs : Observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where N–H⋯N bonds form inversion dimers . The target compound’s pyrazole NH and acetamide carbonyl may participate in similar interactions.
  • Torsional Flexibility : The dihydrobenzodioxin group in the target compound may introduce conformational restrictions compared to more flexible analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.